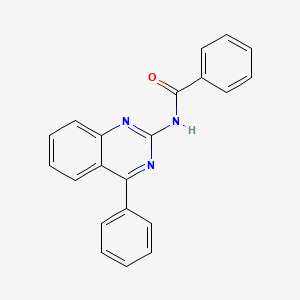![molecular formula C17H18N2O3 B5703834 N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5703834.png)
N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide, also known as PHB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 391.47 g/mol. This compound has been synthesized using various methods and has shown promising results in various scientific applications.
Wirkmechanismus
The mechanism of action of N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide is not fully understood, but it is believed to work by binding to specific receptors on the surface of cells and triggering a cascade of events that ultimately leads to the desired effect. N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to a reduction in inflammation. N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide has several advantages for use in lab experiments. It is easy to handle and has good solubility in organic solvents, which makes it easy to dissolve in various solutions. However, N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide is not very stable in aqueous solutions, which can limit its use in certain experiments. Additionally, the synthesis of N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide. One area of interest is the development of new methods for synthesizing N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide that are more efficient and cost-effective. Another area of interest is the development of new drug delivery systems that utilize N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide as a carrier. Additionally, further research is needed to fully understand the mechanism of action of N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide and to identify new potential therapeutic applications.
Synthesemethoden
The synthesis of N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide involves the reaction of 2-phenoxybutanoic acid with benzoyl isocyanate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then reacted with an amine to form the final product. This method of synthesis has been optimized to yield a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide has been extensively studied for its potential use as a drug delivery system. It has been shown to have excellent biocompatibility and can effectively deliver drugs to specific target sites. N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide has also been studied for its use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2-phenoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-15(21-14-11-7-4-8-12-14)17(20)22-19-16(18)13-9-5-3-6-10-13/h3-12,15H,2H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBTUCSJEVXGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)ON=C(C1=CC=CC=C1)N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O/N=C(/C1=CC=CC=C1)\N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5703759.png)
![dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate](/img/structure/B5703765.png)
![N-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5703772.png)

![5-methyl-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid](/img/structure/B5703789.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5703791.png)
![3-chloro-4-ethoxy-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5703794.png)
![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5703802.png)
![2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703804.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5703808.png)

![1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5703826.png)

![methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5703857.png)